2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Description
2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is a thiazole derivative featuring a butyl(methyl)amino substituent at position 2 and a carbaldehyde group at position 5 of the heterocyclic ring. The carbaldehyde group enhances reactivity, enabling participation in nucleophilic addition reactions, such as Schiff base formation, which is critical in drug design .
Structure
3D Structure
Properties
IUPAC Name |
2-[butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-5-11(2)9-10-6-8(7-12)13-9/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVODAKRZHAPYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of a thiazole derivative with an appropriate amine. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with butylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-[Butyl(methyl)amino]-1,3-thiazole-5-carboxylic acid.
Reduction: 2-[Butyl(methyl)amino]-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C₉H₁₃N₂OS
- Molecular Weight : 185.28 g/mol
- Key Functional Groups : Thiazole ring, aldehyde group, and amino substituents.
The structure enhances its lipophilicity, which can influence its biological activity and interaction with various targets.
Chemistry
2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde serves as a crucial building block for synthesizing more complex thiazole derivatives. Its unique structure allows chemists to explore various modifications leading to novel compounds with potential applications in different domains.
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Studies indicate effective inhibition against various microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as an alternative antimicrobial agent comparable to standard antibiotics.
Medicine
The compound is being explored as a potential drug candidate due to its ability to interact with biological targets. Its thiazole structure is associated with various pharmacological properties, including anticancer activity. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
Industry
In industrial applications, this compound is utilized in developing materials with specific properties such as conductive polymers and dyes. Its unique electronic properties derived from the thiazole ring contribute to these applications.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Studies : Research has shown significant antimicrobial properties against both bacterial and fungal strains.
- Anticancer Studies : The compound has demonstrated potential in inducing apoptosis in various cancer cell lines. For instance, studies have indicated that it effectively inhibits cell proliferation in human cancer cell lines such as HCT-116 and MCF-7.
- Mechanisms of Action : The mechanisms underlying its biological activities are believed to involve enzyme inhibition and receptor binding, which alter cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde and its analogs:
*Calculated molecular weight based on formula.
Key Observations :
- The trifluoromethyl group in the analog from enhances electrophilicity at the aldehyde, favoring nucleophilic attacks .
- Thermal Stability : The 4-methylpiperazine analog exhibits a defined melting point (74.5–76.5°C), suggesting higher crystallinity than the target compound, for which data are unavailable .
Biological Activity
2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazole compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is crucial for its biological activity. The presence of the butyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound demonstrated comparable activity to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung carcinoma) | 5.2 | |
| MCF-7 (breast carcinoma) | 4.8 | |
| HeLa (cervical cancer) | 6.0 |
The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can enhance cytotoxicity. For instance, the introduction of electron-donating groups significantly increased activity against A549 cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies indicate that it triggers apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's ability to inhibit growth effectively compared to established antibiotics like ciprofloxacin.
- Cytotoxicity Assessment : In vitro assays demonstrated significant cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potent activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde, and how can purity be validated?
- Methodology : Synthesis typically involves multi-step reactions starting with thiazole core formation. For example, similar thiazole-carbaldehyde derivatives are synthesized via cyclization of thioureas with α-haloketones, followed by functionalization of the 5-position with a formyl group . Key steps include:
- Use of copper(I) iodide or palladium catalysts for coupling reactions to introduce the butyl(methyl)amino group.
- Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to optimize yield .
- Purity Validation :
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (e.g., deviations <0.4% indicate high purity) .
- Spectroscopy : IR (C=O stretch ~1680 cm⁻¹), ¹H/¹³C NMR (aldehyde proton at δ ~9.8–10.2 ppm; thiazole carbons at δ ~150–160 ppm) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in NMR shifts may arise from solvent effects or impurities. For example, aldehyde proton signals in DMSO-d₆ may split due to hydrogen bonding, requiring verification in CDCl₃ .
- Troubleshooting :
- Repeat experiments under standardized conditions (solvent, temperature).
- Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Substituent effects (e.g., electron-withdrawing groups on the thiazole ring) can modulate binding affinity .
Q. How do structural modifications to the butyl(methyl)amino group influence biological activity?
- Experimental Design :
- Synthesize analogs with varied alkyl chains (e.g., propyl, pentyl) or substituents (e.g., fluorinated groups).
- Assess bioactivity via enzyme inhibition assays (e.g., IC₅₀ values against kinase targets) .
- Key Findings :
- Longer alkyl chains (e.g., pentyl) may enhance lipophilicity and membrane permeability but reduce solubility.
- Methyl groups on the amino moiety can sterically hinder interactions with flat binding pockets .
Q. What are the best practices for evaluating the compound’s stability under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative Stress : Expose to H₂O₂ (1–5 mM) and analyze by LC-MS for oxidation products (e.g., carboxylic acid derivatives) .
- Data Interpretation :
- Thiazole rings are generally stable, but the aldehyde group may oxidize to a carboxylic acid under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
